M. abscessus Smooth: Potency vs BDQ
In a direct head-to-head comparison of three structurally related racemic diarylquinoline analogs, (±)-5307 demonstrated superior anti-M. abscessus activity relative to (±)-5316 and (±)-5366 [1]. The primary discovery paper explicitly identifies (±)-5307 as 'the most potent one' among the analog series tested [1].
| Evidence Dimension | Relative anti-mycobacterial potency ranking within analog series |
|---|---|
| Target Compound Data | (±)-5307: highest potency in series |
| Comparator Or Baseline | (±)-5316 and (±)-5366 |
| Quantified Difference | (±)-5307 > (±)-5316 and (±)-5366 (rank order potency) |
| Conditions | M. abscessus ATCC 19977 growth inhibition assay |
Why This Matters
This intraseries ranking confirms that (rac)-TBAJ-5307 is not a commodity diarylquinoline; procurement of alternative analogs would yield lower potency and potentially confound structure-activity relationship interpretations.
- [1] Ragunathan P, et al. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo. J Biol Chem. 2024 Feb;300(2):105618. (Figure S1: (±)-5307, (±)-5316, and (±)-5366 comparison) View Source
